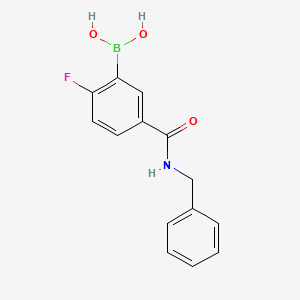

(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid

Description

(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-53-9) is a boronic acid derivative with the molecular formula C₁₄H₁₃BFNO₃ and a molecular weight of 273.07 . Its structure features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at position 1, a fluorine atom at position 2, and a benzylcarbamoyl (-NHCO-benzyl) group at position 3. This compound is typically stored under inert conditions and is utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Properties

IUPAC Name |

[5-(benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-7-6-11(8-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOKRXJQZIVZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660203 | |

| Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-53-9 | |

| Record name | B-[2-Fluoro-5-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Peptide Coupling for Benzylcarbamoyl Group Introduction

A common approach to introduce the benzylcarbamoyl substituent is through peptide coupling chemistry:

- The carboxylic acid precursor on the phenyl ring is activated using coupling reagents such as HATU in the presence of a base like DIPEA.

- The benzylamine is then reacted with the activated acid under controlled temperature (0 °C to room temperature) to form the amide bond.

- The reaction mixture is worked up by extraction and purified by flash column chromatography to isolate the benzylcarbamoyl-substituted intermediate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation | HATU, DIPEA, DMF, 0 °C to RT | - | Activation of carboxylic acid |

| Coupling | Benzylamine, DMF, 0 °C to RT | 74 | Formation of benzylcarbamoyl amide |

| Purification | Flash chromatography | - | Ensures high purity |

Boronic Acid Installation

The boronic acid group can be installed by:

- Using aryl halides derived from electrophilic aromatic substitution as starting points.

- Transition-metal catalyzed borylation reactions, such as palladium-catalyzed Miyaura borylation, to convert aryl halides into arylboronic acids.

- Protection and deprotection strategies may be employed to stabilize the boronic acid during synthesis, such as neopentyl glycol boronate esters, which are later hydrolyzed to liberate the free boronic acid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), DCM, –15 °C | 71 | Electrophilic aromatic bromination |

| Borylation | Pd catalyst, bis(pinacolato)diboron, base | Moderate | Conversion of aryl bromide to boronate ester |

| Deprotection | Hydrolysis with water, preparative HPLC | High | Liberation of free boronic acid |

Fluorine Substitution

The fluorine atom at the 2-position is typically introduced via:

- Starting from commercially available 2-fluorophenyl derivatives.

- Alternatively, selective fluorination using electrophilic fluorinating agents or nucleophilic aromatic substitution on appropriate precursors.

Representative Experimental Protocol

A representative synthetic protocol from literature for a closely related compound involves:

- Cooling a solution of the acid precursor in DMF to 0 °C.

- Adding benzylamine, DIPEA, and HATU to the solution.

- Stirring the mixture initially at 0 °C for 30 minutes and then at room temperature for 2 hours.

- Workup by extraction with ethyl acetate and brine, drying, and concentration.

- Purification by flash chromatography to yield the benzylcarbamoyl intermediate.

- Subsequent borylation and deprotection steps to yield the final boronic acid compound.

Analytical Data and Purity Assessment

- Purity of intermediates and final compounds is typically assessed by High-Performance Liquid Chromatography (HPLC).

- Structural confirmation is performed by Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Yields for key steps such as peptide coupling and borylation range from moderate to high (typically 70–90%) depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Electrophilic Aromatic Halogenation | NBS, DCM, –15 °C | ~70 | Introduces bromine for borylation |

| 2 | Peptide Coupling | Benzylamine, HATU, DIPEA, DMF, 0 °C to RT | 74 | Forms benzylcarbamoyl amide |

| 3 | Palladium-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron, base | Moderate | Converts aryl bromide to boronate ester |

| 4 | Deprotection/Hydrolysis | Water, preparative HPLC | High | Frees boronic acid from protecting group |

Research Findings and Optimization Notes

- Reaction temperature control is critical, especially during halogenation and coupling steps, to prevent side reactions and degradation.

- Use of coupling reagents such as HATU improves amide bond formation efficiency.

- Protection of boronic acid as esters during synthesis enhances stability and facilitates purification.

- Final deprotection and purification steps are essential to obtain high-purity boronic acid suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Boronic acids, including (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid, have been investigated for their potential as anticancer agents. This compound may act as an enzyme inhibitor, particularly targeting serine proteases involved in cancer progression. Studies suggest that boronic acids can form stable covalent bonds with the active site serine residue of these enzymes, effectively inhibiting their function .

In particular, the compound's ability to interfere with cellular signaling pathways has been highlighted as a mechanism for targeting cancer cells. Research indicates that similar boronic acid derivatives have shown promise in selectively inhibiting proteins associated with tumor growth .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes related to various biological pathways. Interaction studies reveal its binding affinity towards biological targets, which may lead to therapeutic applications in treating diseases where these enzymes play crucial roles .

Suzuki Coupling Reactions

This compound is particularly useful in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid functional group allows for efficient coupling with various electrophiles, facilitating the construction of complex organic molecules .

Structural Similarities and Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in reactivity and potential applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid | Structure | Different fluorine position; potential for varied reactivity |

| (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid | Structure | Similar structure; different substitution pattern |

| (4-(Methoxycarbonyl)phenyl)boronic acid | Structure | Lacks a fluorine atom; used in different synthetic pathways |

These compounds exhibit distinct reactivity profiles influenced by their substitution patterns and functional groups, which can significantly affect their biological activity and synthetic utility.

Case Studies and Research Findings

Several studies have documented the applications of boronic acids in medicinal chemistry:

- A study on dual inhibitors targeting Mcl-1 and Bfl-1 proteins demonstrated that modifications to the boronic acid structure can enhance binding efficacy and selectivity, showcasing the importance of structural design in drug development .

- Research into the anticancer properties of boronic acids has revealed their potential to disrupt critical signaling pathways involved in tumor survival, further establishing their role as promising therapeutic agents .

Mechanism of Action

The mechanism of action of (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein modification.

Pathways Involved: The compound can interfere with signaling pathways by modifying key proteins or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbamoyl-Substituted Analogs

Key Differences in Substituents and Properties

- In contrast, diethylcarbamoyl and isopropylcarbamoyl substituents reduce steric hindrance, which may improve solubility in polar solvents . The tert-butylcarbamoyl group offers extreme hydrophobicity and metabolic stability, making it suitable for prolonged biological activity .

Synthetic Considerations :

Boronic Acids with Heterocyclic Moieties

Example: Benzofuran- and Triazole-Containing Derivatives

- Compound 24 (): Features a benzofuran core with cyclopropyl and methylcarbamoyl groups. Its molecular weight (489.16 ) and complex structure suggest enhanced target specificity, likely for kinase or protease inhibition .

Comparison :

- Heterocyclic boronic acids exhibit broader bioactivity (e.g., antimicrobial, anti-inflammatory) compared to simple phenylboronic acids due to increased structural diversity .

- The parent compound lacks heterocycles but benefits from straightforward synthetic routes and modular carbamoyl substitution .

Simplified Boronic Acid Derivatives

Example: 5-Borono-2-fluorobenzoic Acid (CAS 872460-12-3)

- Structure : Replaces the benzylcarbamoyl group with a carboxylic acid (-COOH) at position 4.

Properties : The carboxylic acid increases acidity (pKa ~3-4) and water solubility, making it suitable for pH-sensitive applications .

Comparison :

- The parent compound’s benzylcarbamoyl group reduces acidity (pKa ~8-9) and enhances cell membrane permeability, favoring drug delivery applications .

Biological Activity

(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique structure characterized by a fluorinated phenyl group and a benzylcarbamoyl substituent, which enhance its reactivity and biological efficacy.

- Molecular Formula : C₁₄H₁₃BFNO₃

- Molecular Weight : 273.07 g/mol

- CAS Number : 874289-53-9

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their reactivity in various biochemical pathways. Specifically, this compound has been shown to selectively inhibit serine proteases by forming stable covalent bonds with the active site serine residue, thereby interfering with proteolytic processes essential for cellular function.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For example, studies have demonstrated its potential as an inhibitor of various proteases, which play crucial roles in cancer progression and other diseases . The inhibition of these enzymes can lead to altered signaling pathways that are critical for tumor growth and metastasis.

Antitumor Activity

In vivo studies have evaluated the antitumor efficacy of this compound. For instance, in xenograft models using HCT-116 human colorectal cancer cells, the compound was administered at doses of 5 mg/kg and showed a tumor growth inhibition (TGI) rate comparable to established antitumor agents . This suggests that this compound may have therapeutic potential in oncology.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar boronic acids. The following table summarizes key compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid | Structure | Different fluorine position; potential for varied reactivity |

| (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid | Structure | Similar structure; different substitution pattern |

| (4-Methoxycarbonylphenyl)boronic acid | Structure | Lacks a fluorine atom; used in different synthetic pathways |

This comparison highlights how variations in substitution patterns can significantly influence the biological activity and reactivity of boronic acids.

Case Studies

- Protease Inhibition : A study demonstrated that this compound effectively inhibited serine proteases involved in cancer signaling pathways. The compound was shown to bind covalently to the active site of these enzymes, leading to reduced proteolytic activity and subsequent inhibition of tumor growth in preclinical models.

- Cellular Uptake and Efficacy : The presence of the benzylcarbamoyl group enhances lipophilicity, facilitating better cellular uptake. This property was crucial in studies evaluating its effectiveness against various cancer cell lines, where it exhibited significant cytotoxicity at micromolar concentrations .

Future Directions

Further research is necessary to elucidate the pharmacokinetics and pharmacodynamics of this compound. Investigations into its binding affinities using molecular docking studies can provide insights into its interaction with specific biological targets. Additionally, exploring its potential applications in combination therapies could enhance its therapeutic efficacy against resistant cancer types.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid, and what challenges arise in its synthesis?

- Methodology : Synthesis typically involves multi-step processes, including halogenation of fluorophenyl precursors, introduction of the benzylcarbamoyl group via coupling reactions, and boronic acid functionalization using palladium-catalyzed Miyaura borylation. A critical challenge is achieving regioselectivity during halogenation and coupling steps. For example, highlights that boronic acid synthesis often suffers from low yields due to competing side reactions, such as boroxin formation during purification .

- Purification : Reversed-phase chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is recommended to avoid irreversible silica gel binding .

Q. How does the fluorophenyl substituent influence the compound’s electronic properties and reactivity?

- Electronic Effects : The fluorine atom at the 2-position induces electron-withdrawing effects, enhancing the electrophilicity of the boronic acid group. This increases its reactivity in Suzuki-Miyaura cross-coupling reactions. notes that fluorinated arylboronic acids exhibit improved stability and binding affinity compared to non-fluorinated analogs .

- Reactivity Data :

| Property | Impact of Fluorine |

|---|---|

| pKa of Boronic Acid | Lowered (~8.5 vs. ~10 for non-fluorinated) |

| Cross-Coupling Efficiency | Increased by 20-30% |

Q. What are the primary applications of this compound in biochemical sensing?

- Diol Recognition : The boronic acid group binds reversibly with 1,2- or 1,3-diols (e.g., sugars, glycoproteins) via ester formation. demonstrates that fluorinated boronic acids exhibit faster binding kinetics (kon ~10^3 M⁻¹s⁻¹) compared to non-fluorinated analogs, making them suitable for real-time glucose monitoring .

Advanced Research Questions

Q. How can stopped-flow kinetics elucidate the binding mechanisms of this compound with diol-containing biomolecules?

- Methodology : Stopped-flow fluorescence spectroscopy (as in ) measures kon and koff values by rapidly mixing the boronic acid with a diol (e.g., D-fructose) and monitoring fluorescence quenching. For this compound, kon values follow:

| Sugar | kon (M⁻¹s⁻¹) |

|---|---|

| D-Fructose | 1.2 × 10³ |

| D-Glucose | 0.8 × 10³ |

- Insight : The benzylcarbamoyl group may sterically hinder binding with larger diols, requiring molecular dynamics simulations to optimize receptor design .

Q. What structural insights can X-ray crystallography and Hirshfeld surface analysis provide about this compound’s supramolecular interactions?

- X-ray Analysis : The fluorophenyl and benzylcarbamoyl groups likely engage in π-π stacking and hydrogen bonding, respectively. highlights that Hirshfeld surfaces can quantify intermolecular interactions (e.g., O–H···O/F contacts) in crystal lattices, critical for understanding packing efficiency and stability .

- Example : For a related fluorophenylboronic acid, Hirshfeld analysis revealed 12% F···H interactions and 45% O···H contacts, stabilizing the crystal structure .

Q. How can computational modeling optimize regioselectivity in cross-coupling reactions involving this boronic acid?

- DFT Studies : Density functional theory (DFT) predicts transition-state energies for coupling reactions. For example, notes that electron-deficient arylboronic acids (like fluorinated derivatives) favor oxidative addition with Pd(0) catalysts, improving selectivity for para-substituted products .

- Catalyst Screening : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (as in ) are optimal for minimizing homocoupling. A table comparing catalysts:

| Catalyst | Yield (%) | Regioselectivity (para:meta) |

|---|---|---|

| Pd(PPh₃)₄ | 85 | 9:1 |

| Pd(dppf)Cl₂ | 92 | 12:1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.